N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-methylbenzamide
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Overview
Description
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-13-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE is a complex organic compound that features a benzothiazole core, a nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-13-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The nitrophenyl group is introduced via nitration of a methoxy-substituted benzene derivative, followed by sulfonation to attach the sulfanyl group. The final step involves the coupling of the benzothiazole and nitrophenyl intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-13-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-13-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-13-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzothiazole core can interact with various biological pathways, while the nitrophenyl and benzamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- 2-methoxy-5-nitrophenol
- N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
Uniqueness
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-13-BENZOTHIAZOL-6-YL)-3-METHYLBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19N3O4S2 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-3-methylbenzamide |
InChI |
InChI=1S/C23H19N3O4S2/c1-14-4-3-5-15(10-14)22(27)24-17-6-8-19-21(12-17)32-23(25-19)31-13-16-11-18(26(28)29)7-9-20(16)30-2/h3-12H,13H2,1-2H3,(H,24,27) |
InChI Key |
BXZUGBSKXHNRDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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